molecular formula C7H13NO2 B3249281 (1S, 3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid CAS No. 1932084-31-5

(1S, 3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid

Cat. No.: B3249281
CAS No.: 1932084-31-5
M. Wt: 143.18
InChI Key: HEVNTZPOSTVEDU-UHNVWZDZSA-N
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Description

(1S, 3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid is a chiral amino acid derivative. Its unique structure, featuring a cyclobutane ring with an amino group and a carboxylic acid group, makes it an interesting subject for research in various fields of chemistry and biology. The compound’s stereochemistry is defined by the (1S, 3S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S, 3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of advanced catalysts and reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1S, 3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

(1S, 3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and protein folding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S, 3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclopropanecarboxylic acid: Another cycloalkane amino acid with a smaller ring structure.

    Cyclobutane-1,1-dicarboxylic acid: A similar compound with two carboxylic acid groups instead of an amino group.

Uniqueness

(1S, 3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group on a cyclobutane ring. This combination of features makes it particularly valuable for studying chiral interactions and developing chiral drugs.

Properties

IUPAC Name

(1S,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)4(6(9)10)3-5(7)8/h4-5H,3,8H2,1-2H3,(H,9,10)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVNTZPOSTVEDU-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1N)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@@H]1N)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S, 3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid
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(1S, 3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid
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(1S, 3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid
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(1S, 3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid
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(1S, 3S)-3-Amino-2,2-dimethylcyclobutanecarboxylic acid
Reactant of Route 6
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